molecular formula C16H16O2 B11723070 1-(2-Naphthyl)cyclopentanecarboxylic Acid

1-(2-Naphthyl)cyclopentanecarboxylic Acid

Cat. No.: B11723070
M. Wt: 240.30 g/mol
InChI Key: RBNCDBNMXDJOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Naphthyl)cyclopentanecarboxylic Acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a naphthyl group. This compound is of interest due to its unique structure, which combines the properties of cyclopentane and naphthalene, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclopentanecarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthylmagnesium bromide with cyclopentanone, followed by oxidation to introduce the carboxylic acid group. Another method includes the Friedel-Crafts acylation of naphthalene with cyclopentanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted naphthyl derivatives.

Scientific Research Applications

1-(2-Naphthyl)cyclopentanecarboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopentanecarboxylic Acid: Lacks the naphthyl group, making it less versatile in certain applications.

    2-Naphthylacetic Acid: Similar structure but with an acetic acid group instead of a cyclopentanecarboxylic acid group.

Uniqueness: 1-(2-Naphthyl)cyclopentanecarboxylic Acid is unique due to its combination of a cyclopentane ring and a naphthyl group, providing distinct chemical and physical properties. This uniqueness makes it valuable in applications where both rigidity and aromaticity are desired.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-naphthalen-2-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C16H16O2/c17-15(18)16(9-3-4-10-16)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2,(H,17,18)

InChI Key

RBNCDBNMXDJOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.